molecular formula C8H9N3 B047977 6-(Dimethylamino)nicotinonitrile CAS No. 154924-17-1

6-(Dimethylamino)nicotinonitrile

Cat. No.: B047977
CAS No.: 154924-17-1
M. Wt: 147.18 g/mol
InChI Key: YIZXYFJKSCABES-UHFFFAOYSA-N
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Description

6-(Dimethylamino)nicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Functionalized Nicotinates and Nicotinonitriles : A study by Dyachenko (2019) introduced a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, for the synthesis of functionalized 4-unsubstituted ethyl nicotinates and nicotinonitriles. This development has implications for the synthesis of complex organic compounds (Dyachenko, 2019).

  • Antiproliferative Activity Against Cancer Cell Lines : Liu et al. (2018) found that certain compounds, including 6-(Dimethylamino)nicotinonitrile analogues, exhibit significant antiproliferative activity against human cancer cell lines. This suggests their potential in cancer therapy (Liu et al., 2018).

  • Applications in Alzheimer's Disease Diagnosis : Škofic et al. (2005) synthesized 4-(2-naphthyl)pyridine derivatives from a molecular probe (DDNP) used in positron emission tomography for diagnosing Alzheimer's Disease. This highlights its potential in medical imaging and diagnostics (Škofic et al., 2005).

  • Biological and Therapeutic Properties : A review by Shamroukh et al. (2021) emphasized that nicotinonitriles and their derivatives, including this compound, possess significant biological, therapeutic, and medicinal properties, making them important in pharmaceutical applications (Shamroukh et al., 2021).

  • Synthesis of Luminescent Materials : Ahipa et al. (2014) demonstrated that a new nicotinonitrile derivative could be used as a blue light-emitting material, showing good absorption and fluorescence properties. This opens avenues in the field of optoelectronics (Ahipa et al., 2014).

  • Antimicrobial Activity : Khattab (2005) synthesized novel amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives, demonstrating comparable antimicrobial activity to ampicillin against S. aureus and E. coli, suggesting potential in the development of new antibiotics (Khattab, 2005).

  • Applications in Organic Synthesis and Drug Discovery : A study by Gorobets et al. (2009) introduced a novel method for synthesizing 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile from 2-pyridone rings, which could be significant in organic synthesis and drug discovery (Gorobets et al., 2009).

  • Charge-Transfer Dynamics : Rhinehart et al. (2012) studied the ultrafast intramolecular charge-transfer dynamics of 4-(dimethylamino)benzonitrile, uncovering complex mechanisms that could be relevant in the study of molecular interactions and reactions (Rhinehart et al., 2012).

  • Green Corrosion Inhibitor : Fouda et al. (2020) identified MA-1266, a cationic furanylnicotinamidine, as a non-toxic and efficient green corrosion inhibitor, making it a promising candidate in aqueous solutions (Fouda et al., 2020).

  • Antiprotozoal Activity : Ismail et al. (2003) reported significant antiprotozoal activity in aza-analogues of furamidine, suggesting potential in treating protozoal infections (Ismail et al., 2003).

Properties

IUPAC Name

6-(dimethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZXYFJKSCABES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594774
Record name 6-(Dimethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154924-17-1
Record name 6-(Dimethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 25 ml sealed tube, 1.0 g (7.2 mmol) of 6-chloro-nicotino-nitrile and 1.9 ml (10.8 mmol, 5.6 M, 1.5 eq.) of a solution of dimethyl-amine in ethanol are dissolved in 10 ml of THF. Then, 1.5 ml (10.8 mmol, 1.5 eq.) of triethyl-amine are added and the reaction mixture heated to 75° C. After 4 h, the mixture was cooled to rt and concentrated. The residue was taken up in dichloro-methane and aqueous NaHCO3 (5%), the phases separated and the aqueous phases extracted two times with dichloro-methane. The combined organic phases were dried (Na2SO4) and concentrated. The title compound was obtained as a beige solid and used for the next step without further purification. Mass spectrum: m/z (M+H)+: 148.0
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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